molecular formula C18H20N2O4 B5804680 (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(4-METHOXYPHENYL)ACETATE

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(4-METHOXYPHENYL)ACETATE

Cat. No.: B5804680
M. Wt: 328.4 g/mol
InChI Key: LRFMDQXTUVCHCQ-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate is an organic compound characterized by the presence of methoxyphenyl groups and an ethylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine under controlled conditions. One common method is the Schiff base formation, where the amine reacts with the aldehyde or ketone group of the 4-methoxyphenylacetic acid to form the desired product. The reaction is often carried out in the presence of a catalyst, such as sodium borohydride, to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-{1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino 2-thienylmethanone

Uniqueness

(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and an ethylideneamino linkage. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-15-7-3-13(4-8-15)11-17(19)20-24-18(21)12-14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFMDQXTUVCHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)CC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)CC2=CC=C(C=C2)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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